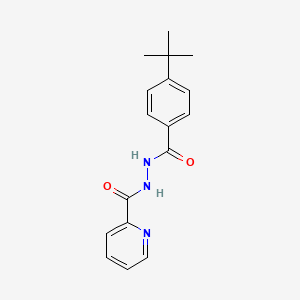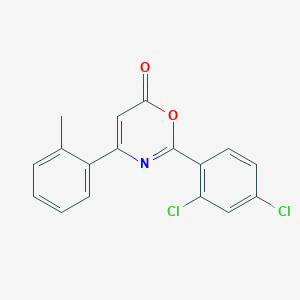
1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine, also known as DNBP, is a chemical compound that has gained increasing attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in various disease processes. For example, in cancer cells, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been found to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. In addition, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been shown to reduce oxidative stress in the brain and inhibit the aggregation of beta-amyloid protein in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine in lab experiments is its potential therapeutic properties in various diseases. 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been shown to have anticancer and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine. One direction is to further investigate its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the pharmacokinetics and toxicity of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine in preclinical and clinical studies. In addition, further research is needed to elucidate the mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine and identify potential drug targets.
Métodos De Síntesis
The synthesis of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine involves the reaction of 2-nitrobenzoyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 1-(2,3-dimethylphenyl)-4-(2-nitrobenzoyl)piperazine has been found to have neuroprotective effects by inhibiting the aggregation of beta-amyloid protein in Alzheimer's disease and reducing oxidative stress in Parkinson's disease.
Propiedades
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-6-5-9-17(15(14)2)20-10-12-21(13-11-20)19(23)16-7-3-4-8-18(16)22(24)25/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFLCSLCJSMDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dimethylphenyl)piperazin-1-yl](2-nitrophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-dibenzo[b,d]furan-2-ylethyl)-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![4-({[3-(benzylsulfonyl)-5-nitrophenyl]thio}acetyl)morpholine](/img/structure/B5808487.png)




![N'-[1-(4-isopropylphenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5808540.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
